Product packaging for DEAE-Sephadex A-25 Chloride(Cat. No.:CAS No. 12609-80-2)

DEAE-Sephadex A-25 Chloride

Cat. No.: B1155641
CAS No.: 12609-80-2
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Description

Contextualizing DEAE-Sephadex A-25 Chloride within Anion Exchange Chromatography

Ion exchange chromatography is a widely used technique for separating charged molecules such as proteins, nucleic acids, and peptides. wikipedia.orgcytivalifesciences.com The separation is based on the reversible electrostatic interaction between the charged molecules in the sample and the oppositely charged functional groups on the ion exchange resin. wikipedia.orgchromtech.com Anion exchange chromatography, a sub-type of this method, utilizes a positively charged resin to bind and separate negatively charged molecules (anions). wikipedia.org

This compound is classified as a weak anion exchanger. sigmaaldrich.comchemicalbook.comcytivalifesciences.com Its matrix is composed of cross-linked dextran (B179266), a polysaccharide, to which diethylaminoethyl (DEAE) functional groups are attached via stable ether linkages. sigmaaldrich.comchemicalbook.comsigmaaldrich.comvwr.com The DEAE group is a weak base, meaning its positive charge is dependent on the pH of the surrounding buffer. chromtech.com It remains positively charged and maintains a consistently high capacity for binding anions at a pH below 9. cytivalifesciences.comscientificlabs.co.uk This characteristic allows for the separation of biomolecules based on their net negative charge at a given pH. Molecules with a higher negative charge will bind more strongly to the DEAE-Sephadex A-25 resin. smolecule.com Elution of the bound molecules is typically achieved by increasing the salt concentration (ionic strength) or by decreasing the pH of the buffer, which neutralizes the charge on either the biomolecule or the resin, weakening the interaction. scientificlabs.co.uk

The "A-25" designation refers to the degree of cross-linking of the dextran matrix, which is derived from Sephadex G-25. cytivalifesciences.comscientificlabs.co.uk This level of cross-linking results in a specific porosity, making it particularly suitable for the separation of smaller biomolecules, generally those with a molecular weight of less than 30,000 Daltons. nih.govfishersci.at However, it can also be advantageous for very large molecules (over 100,000 Daltons) as they bind to the surface of the beads, where the higher charge density of A-25 resins can be beneficial. chemicalbook.comcytivalifesciences.comscientificlabs.co.uk

Table 1: Properties of this compound

PropertyValue
Type of Ion ExchangerWeak Anion
Functional GroupDiethylaminoethyl (DEAE)
MatrixCross-linked Dextran (from Sephadex G-25)
Particle Size (dry)40-125 µm
Ionic Capacity3.0-4.0 mmol/g dry resin
Operating pH Range2-9
Molecular Weight Fractionation RangeUp to 30,000 Da

Data sourced from multiple references. sigmaaldrich.comcytivalifesciences.comfishersci.at

Historical Trajectories and Evolution of Ion-Exchange Media for Biomolecule Purification

The principles of ion exchange have been observed for over a century, with early work in the mid-19th century involving ion exchange phenomena in soil. chromtech.comchromatographytoday.com However, the development of ion exchange chromatography as a practical laboratory technique began in the mid-20th century. chromtech.comchromtech.com A significant driver for this development was the Manhattan Project in the 1940s, which required efficient methods for separating radioactive isotopes. chromtech.comchromtech.com This led to the creation of synthetic ion-exchange resins. chromtech.com

Early ion exchange resins were often hydrophobic and not well-suited for the purification of delicate biological molecules like proteins, which could be denatured by the resin surface. purolite.com A major breakthrough came in the mid-1950s when Sober and Peterson developed ion exchange media based on cellulose (B213188), a hydrophilic polysaccharide. purolite.com This innovation marked the beginning of modern ion exchange chromatography for proteins. purolite.com

Following this, other polysaccharide-based media were developed, including those based on dextran, commercialized under the trade name Sephadex. cytivalifesciences.com The introduction of functional groups, such as DEAE, onto the Sephadex matrix created a range of ion exchangers with different properties. chemicalbook.comvwr.com DEAE-Sephadex, as a weak anion exchanger, offered a gentler alternative to strong ion exchangers, which was beneficial for the purification of labile proteins. chromtech.com The development of different porosities, such as the A-25 and A-50 types, allowed for the separation of biomolecules across a wider range of molecular weights. cytivalifesciences.comscientificlabs.co.uksunresinlifesciences.com

The evolution of ion exchange media has continued, with modern resins often featuring smaller, more uniform bead sizes for higher resolution and improved flow properties. sunresinlifesciences.com Despite these advancements, DEAE-Sephadex A-25 remains a relevant and widely used material due to its high capacity, affordability, and effectiveness for specific applications. cytivalifesciences.comchemicalbook.com

Scope and Significance of this compound in Contemporary Research Methodologies

This compound continues to be a valuable tool in modern biochemical research for the purification and analysis of a variety of biomolecules. sigmaaldrich.comchembk.com Its utility is demonstrated in numerous research applications.

One significant area of application is in the purification of proteins and enzymes. nih.gov For instance, it has been used in the multi-step purification of Factor H from human plasma and in the purification of endozepine from astrocytes. sigmaaldrich.compubcompare.ai Researchers have also employed DEAE-Sephadex A-25 to identify and label an insulin-activated nitric oxide synthase inhibitor protein in patients with acute myocardial infarction. sigmaaldrich.comscientificlabs.com

Another important application is in the separation and purification of polysaccharides. nih.gov DEAE-Sephadex A-25 is often used for the purification of polysaccharides with a molecular weight of less than 30,000 Daltons. nih.gov The separation mechanism in this context involves not only ion exchange but also an element of molecular sieving due to the porous nature of the dextran matrix. nih.gov

Furthermore, DEAE-Sephadex A-25 has been utilized in the extraction and estimation of smaller molecules like glucosinolates from plant sources, such as horseradish and Chinese kale sprouts. sigmaaldrich.com This involves converting the resin to its formate (B1220265) form. sigmaaldrich.comsigmaaldrich.com

The enduring significance of DEAE-Sephadex A-25 lies in its high binding capacity, stability in commonly used buffers and denaturing agents like urea (B33335) and guanidine (B92328) hydrochloride, and its suitability for both column and batch chromatography techniques. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk These properties make it a versatile and cost-effective choice for initial purification steps and for applications where very high resolution is not the primary requirement.

Table 2: Selected Research Applications of DEAE-Sephadex A-25

Research AreaSpecific ApplicationReference
Protein PurificationPurification of Factor H from human plasma pubcompare.ai
Purification of endozepine from astrocytes sigmaaldrich.com
Identification of an insulin-activated nitric oxide synthase inhibitor sigmaaldrich.comscientificlabs.com
Polysaccharide PurificationSeparation of polysaccharides with MW < 30,000 Da nih.gov
Small Molecule ExtractionExtraction of glucosinolates from horseradish plants sigmaaldrich.com
Estimation of glucosinolate content in Chinese kale sprouts sigmaaldrich.com

Properties

CAS No.

12609-80-2

Molecular Formula

N/A

Synonyms

DEAE-Sephadex A 25;  Diethylaminoethyl Sephadex A 25;  Sephadex DEAE A 25

Origin of Product

United States

Theoretical Principles of Anion Exchange Mechanisms Utilizing Deae Sephadex A 25 Chloride

Fundamental Principles of Weak Anion Exchange Chemistry

Weak anion exchangers, such as DEAE-Sephadex A-25, are characterized by functional groups that are only partially ionized over a specific pH range. cytivalifesciences.com This is in contrast to strong anion exchangers which remain fully charged over a broad pH range. The ion exchange capacity of weak anion exchangers is therefore pH-dependent, a characteristic that offers a nuanced level of control in the separation process. cytivalifesciences.com The diethylaminoethyl group in DEAE-Sephadex A-25 is a tertiary amine, which becomes protonated and positively charged at pH values below its pKa. google.com This positive charge allows for the binding of anions. google.com

The primary mechanism of separation in anion exchange chromatography is the reversible electrostatic attraction between the positively charged functional groups on the stationary phase and the negatively charged biomolecules in the mobile phase. google.com Biomolecules such as proteins and nucleic acids possess a net charge determined by the pH of the surrounding buffer. sigmaaldrich.com When the pH of the buffer is above the isoelectric point (pI) of a biomolecule, it will carry a net negative charge and can be adsorbed onto the positively charged DEAE-Sephadex A-25 resin. google.com

The process of adsorption is dynamic, involving the displacement of counter-ions (in this case, chloride ions) from the resin by the more highly charged biomolecules. google.com The strength of this interaction is dependent on both the net charge of the biomolecule and the charge density of the resin. Molecules with a higher net negative charge will bind more tightly to the resin. sigmaaldrich.com

The diethylaminoethyl (DEAE) functional group is a weak base. cytivalifesciences.com The degree of protonation of the tertiary amine in the DEAE group is dependent on the pH of the buffer. google.com This pH-dependent charge characteristic of the DEAE group is a key factor in the binding selectivity of the resin. At a pH well below the pKa of the DEAE group, the resin is fully protonated and exhibits its maximum binding capacity. As the pH approaches the pKa, the positive charge on the resin decreases, leading to weaker binding of anions. cytivalifesciences.com This property allows for fine-tuning of the separation by carefully controlling the pH of the mobile phase. The DEAE functional group provides a balance of charge and hydrophilicity that is effective for the separation of a wide range of biomolecules. google.com

Physico-Chemical Parameters Governing Adsorption and Elution on DEAE-Sephadex A-25 Chloride

The processes of adsorption and elution in anion exchange chromatography are governed by several key physico-chemical parameters of the mobile phase, including pH, ionic strength, and the isoelectric point of the target biomolecule. google.com

The pH of the buffer system is a critical parameter as it determines the charge of both the DEAE-Sephadex A-25 resin and the biomolecules to be separated. cytivalifesciences.com For a biomolecule to bind to the anion exchanger, the pH of the buffer must be above its isoelectric point (pI), conferring a net negative charge. google.com Furthermore, the pH must be within the optimal operating range of the DEAE-Sephadex A-25 resin, typically between pH 2 and 9, to ensure the diethylaminoethyl groups are sufficiently protonated and positively charged. cytivalifesciences.com By adjusting the pH, the binding affinity can be modulated; a higher pH (further above the pI) generally leads to a greater negative charge on the biomolecule and thus stronger binding. sigmaaldrich.com

The following table illustrates the binding capacity of DEAE-Sephadex A-25 for different proteins at a specific pH, highlighting the influence of the protein's properties on its interaction with the resin.

ProteinMolecular Weight (Da)Isoelectric Point (pI)Binding Capacity (mg/mL) at pH 8.3
Thyroglobulin669,0004.61
Human Serum Albumin (HSA)68,0004.7-5.330
α-Lactalbumin14,3004.2-4.5140

This data is based on product specifications for DEAE-Sephadex A-25 and demonstrates the binding capacity under specific buffer conditions (0.05 M Tris-HCl, pH 8.3). The binding capacity can vary with the specific protein and experimental conditions. google.comcytivalifesciences.com

Elution of bound biomolecules from the DEAE-Sephadex A-25 resin is typically achieved by increasing the ionic strength of the buffer, often by creating a salt gradient (e.g., using Sodium Chloride). cytivalifesciences.com The salt ions compete with the bound biomolecules for the charged sites on the resin. sigmaaldrich.com As the salt concentration increases, the electrostatic interactions between the biomolecules and the resin are weakened, leading to their desorption and elution. cytivalifesciences.com

This process is known as competitive elution. Biomolecules that are weakly bound (i.e., have a lower net negative charge) will be eluted at lower salt concentrations, while more tightly bound molecules will require a higher salt concentration to be displaced. sigmaaldrich.com This principle allows for the separation of a mixture of biomolecules based on their relative binding affinities.

The isoelectric point (pI) of a biomolecule is the pH at which it carries no net electrical charge. sigmaaldrich.com The pI is a crucial factor in predicting the behavior of a biomolecule in ion exchange chromatography. For binding to an anion exchanger like DEAE-Sephadex A-25, the operating pH must be above the pI of the target molecule. google.com The greater the difference between the operating pH and the pI, the greater the net negative charge on the biomolecule and the stronger its binding to the resin. sigmaaldrich.com

The following table provides an example of the separation of a mixture of proteins on a DEAE anion exchange column using an increasing salt gradient. The elution order is directly related to the isoelectric points of the proteins.

ProteinIsoelectric Point (pI)Elution OrderRelative Elution Salt Concentration
Conalbumin6.01Low
α-Lactalbumin4.2-4.52Medium
Soybean Trypsin Inhibitor4.53High

This table illustrates a typical separation profile. Proteins with a higher pI will have a lower net negative charge at a given pH above their pI and will therefore elute at a lower salt concentration. Conversely, proteins with a lower pI will be more negatively charged and require a higher salt concentration for elution. sigmaaldrich.com

Advanced Methodological Approaches Employing Deae Sephadex A 25 Chloride

Integration with Complementary Chromatographic Techniques

To achieve high levels of purity, DEAE-Sephadex A-25 Chloride chromatography is often employed as one step in a multi-step purification protocol. harvard.edu Its effectiveness is significantly enhanced when strategically combined with other chromatographic techniques that separate molecules based on different principles, such as size or biological affinity.

A powerful and widely used purification strategy involves coupling ion exchange chromatography with gel filtration (also known as size-exclusion chromatography). sunresinlifesciences.com In this sequence, this compound is typically used as an initial capture or intermediate purification step, followed by gel filtration on a resin like Sephadex G-25 for polishing. harvard.edusjsu.edu

The primary role of the initial DEAE-Sephadex A-25 step is to bind the negatively charged target molecules from a crude or partially purified sample, allowing neutral and positively charged impurities to pass through. The bound molecules are then eluted, often in a smaller volume and with a higher salt concentration. This eluate is then applied to a Sephadex G-25 gel filtration column. researchgate.net The purpose of the Sephadex G-25 step is twofold: it separates the target protein (which is large and elutes early) from the salt ions and other small molecules used in the elution buffer, and it simultaneously exchanges the buffer to one suitable for the next purification step or for final storage. sjsu.eduunc.edu This combination of charge-based separation followed by size-based separation is highly effective for isolating proteins. sunresinlifesciences.com

Table 4: Example of a Sequential DEAE-Sephadex A-25 and Gel Filtration Protocol
StepTechniqueResin ExamplePrimary ObjectiveTypical Elution ConditionSource
1 (Capture/Intermediate)Anion Exchange ChromatographyThis compoundSeparate molecules based on net negative charge; concentrate the sample.Increasing salt gradient (e.g., 0-1.0 M NaCl). scientificlabs.co.ukcytivalifesciences.com
2 (Polishing/Buffer Exchange)Gel Filtration ChromatographySephadex G-25Separate proteins from salts and small molecules (desalting); buffer exchange.Isocratic elution with the desired final buffer. sjsu.eduunc.edu

For highly specific purification, ion exchange chromatography can be combined with affinity chromatography, a technique that separates molecules based on a specific biological interaction (e.g., antigen-antibody, enzyme-substrate). This creates a powerful, multi-dimensional purification strategy. nih.gov

One advanced approach is to couple DEAE and affinity columns in tandem within a high-performance liquid chromatography (HPLC) system. nih.gov For instance, a method has been developed for the simultaneous separation of immunoglobulin G (IgG) and albumin from mouse serum using coupled DEAE and Protein G affinity columns. nih.gov In this setup, the diluted serum is injected into the system. The DEAE column binds the negatively charged albumin, while the IgG passes through and is captured by the downstream Protein G affinity column. Using column-switching techniques, the two proteins can then be eluted separately from their respective columns. nih.gov This hybrid methodology is fast, robust, and protects the more expensive affinity column from contaminants in the crude sample. nih.gov

Table 5: Hybrid DEAE and Affinity Chromatography for Serum Protein Purification
ColumnSeparation PrincipleTarget Molecule BoundFlow-throughSource
DEAE Anion ExchangeCharge-basedSerum Albumin (and other negatively charged proteins)Immunoglobulin G (IgG) nih.gov
Protein G AffinitySpecific biological interactionImmunoglobulin G (IgG)- nih.gov

Coupling this compound with Reversed-Phase Chromatography for Enhanced Resolution

The coupling of this compound anion-exchange chromatography with reversed-phase chromatography (RPC) represents a powerful two-dimensional liquid chromatography (2D-LC) strategy for the high-resolution separation of complex biomolecular mixtures, such as protein digests or cellular lysates. nih.govbohrium.com This approach leverages the orthogonal (different) separation mechanisms of the two techniques to significantly increase peak capacity and resolve components that would otherwise co-elute in a single-dimension separation. nih.gov

In this 2D-LC setup, this compound is typically employed in the first dimension to fractionate the sample based on differences in net surface charge at a given pH. researchgate.netresearchgate.net Fractions are then sequentially transferred, either online or offline, to a second-dimension reversed-phase column (commonly a C18 column). nih.govchromatographytoday.com The second dimension separates the components within each fraction based on their hydrophobicity. hplc.euualberta.ca This combination of charge-based and hydrophobicity-based separation provides a much greater degree of resolution than either technique alone. bohrium.comnih.gov

Online 2D-LC systems automate the transfer of fractions from the first to the second dimension, which can reduce sample loss and increase throughput. nih.govacs.orgthermofisher.com Offline approaches, where fractions from the first dimension are collected and then manually or robotically injected into the second dimension, offer greater flexibility in terms of the compatibility of mobile phases between the two dimensions. nih.gov

Detailed research findings:

The application of a 2D-LC system combining a weak anion exchanger like DEAE-Sephadex A-25 with reversed-phase chromatography has been shown to be highly effective in proteomics and other complex biological sample analyses. In a typical workflow, the sample is first loaded onto the DEAE-Sephadex A-25 column in a low-ionic-strength buffer. A stepwise or linear salt gradient (e.g., using Sodium Chloride) is then applied to elute fractions with increasing negative charge. Each of these fractions, containing a sub-population of the original sample, is then subjected to a gradient of increasing organic solvent (e.g., Acetonitrile) on the reversed-phase column. This results in a two-dimensional map of the sample components, separated by charge in one dimension and by hydrophobicity in the other.

The following interactive table illustrates the enhanced separation achieved by this coupled technique for a hypothetical complex protein mixture.

Fraction from DEAE-Sephadex A-25 (1st Dimension)Elution Salt Concentration (M NaCl)Number of Peaks in 1D FractionNumber of Peaks after Reversed-Phase Separation (2nd Dimension)
10.138
20.2515
30.3412
40.427
50.514

As the data demonstrates, single peaks from the first-dimension separation on DEAE-Sephadex A-25 are resolved into multiple distinct peaks in the second-dimension reversed-phase separation, highlighting the significant increase in resolution.

Regeneration and Maintenance Protocols for Sustained Adsorbent Performance

Proper regeneration and maintenance of this compound are crucial for ensuring its sustained performance, reproducibility of results, and longevity. The protocols for regeneration aim to remove all ionically bound molecules from the column, while more rigorous cleaning procedures may be necessary to remove precipitated proteins or hydrophobically bound contaminants.

Standard Regeneration:

For routine regeneration after each chromatographic run, the following steps are generally employed:

High Salt Wash: The column is washed with 2-4 bed volumes of a high ionic strength solution, typically 0.5-2.0 M Sodium Chloride, in the running buffer. duke.edu This disrupts the ionic interactions between the bound molecules and the DEAE functional groups, leading to their elution.

Re-equilibration: Following the high salt wash, the column must be re-equilibrated with the starting buffer until the pH and conductivity of the effluent match the starting buffer. This typically requires washing with at least 5-10 column volumes of the starting buffer. bio-rad.com

Cleaning-in-Place (CIP) for More Stubborn Contaminants:

If the column performance declines, as indicated by increased backpressure or reduced binding capacity, a more stringent cleaning-in-place (CIP) protocol may be necessary.

Removal of Precipitated or Strongly Bound Proteins: To remove precipitated proteins or those with strong ionic interactions, a wash with 1-2 bed volumes of 0.2-0.5 M Sodium Hydroxide can be effective. duke.edu

Removal of Hydrophobically Bound Molecules: For contaminants that are bound through hydrophobic interactions, such as lipids or denatured proteins, washing with up to 70% ethanol (B145695) or 30% isopropanol (B130326) can be employed. A wash with a non-ionic detergent in a basic or acidic solution can also be effective.

Post-Cleaning Equilibration: After any CIP procedure, it is essential to thoroughly wash the column with sterile, filtered water to remove all traces of the cleaning agent, followed by re-equilibration with the starting buffer.

The following table summarizes the regeneration and cleaning protocols for this compound.

ProtocolReagentConcentrationVolumePurpose
Standard RegenerationSodium Chloride0.5 - 2.0 M2-4 bed volumesElution of reversibly bound molecules
Re-equilibrationStarting Buffer-5-10 bed volumesReturn to initial column conditions
CIP: Precipitated ProteinsSodium Hydroxide0.2 - 0.5 M1-2 bed volumesRemoval of precipitated or strongly bound proteins
CIP: Hydrophobic ContaminantsEthanolup to 70%1-2 bed volumesRemoval of lipids and hydrophobically bound molecules
CIP: Hydrophobic ContaminantsIsopropanolup to 30%1-2 bed volumesRemoval of lipids and hydrophobically bound molecules

Storage:

For short-term storage, the column can be kept in the starting buffer at 4°C. For long-term storage, it is recommended to wash the column with water and then store it in a 20% ethanol solution to prevent microbial growth. igem.org

Applications of Deae Sephadex A 25 Chloride in the Purification and Fractionation of Diverse Biomolecules

Research on Protein and Enzyme Purification

The ability to fractionate complex protein mixtures and purify specific enzymes from crude cellular extracts is a critical step in biochemical research. DEAE-Sephadex A-25 has proven to be an effective tool for these applications.

DEAE-Sephadex A-25 has been successfully employed in the isolation of various soluble and globular proteins. For instance, in the purification of the nucleoid-associated protein Dps from Escherichia coli, ion-exchange chromatography on DEAE-Sephadex A-25 was a key step. plos.org This protein, which plays a role in protecting DNA, was purified to over 95% homogeneity, demonstrating the resin's efficacy in separating it from other cellular components. plos.org

Another notable application is in the fractionation of serum proteins. While specific studies often utilize the more porous DEAE-Sephadex A-50 for larger proteins like albumin, the principles of separating albumin and other serum proteins are well-established within the DEAE-Sephadex family of resins. google.com The separation is based on the differential binding of proteins at a specific pH, allowing for the enrichment of less abundant proteins by selectively eluting fractions with an increasing salt gradient.

A significant application of DEAE-Sephadex A-25 is the purification of enzymes from complex crude extracts. This step is often crucial for characterizing enzyme kinetics, structure, and function.

In one study, a neutrophil elastase inhibitor from cowpea (Vigna unguiculata) seeds was purified using a combination of ammonium (B1175870) sulfate (B86663) fractionation and chromatography on a DEAE-Sephadex A-25 column. plos.org This process was vital in isolating the inhibitor for further characterization of its role in plant defense mechanisms. plos.org

Similarly, esterases secreted by the fungus Penicillium purpurogenum were partially purified using a chromatographic step involving DEAE-Sephadex A-25. nih.gov The active fractions from a previous chromatography step were applied to the A-25 column and eluted with a sodium chloride gradient, allowing for the separation of different esterase activities. nih.gov

A detailed example of enzyme purification is the isolation of a protease inhibitor from date palm flowers (Phoenix dactylifera L.). While the final purification in this particular study utilized RP-HPLC, the initial steps of heat and acidic treatment followed by ethanol (B145695) fractionation are common preliminary steps before ion-exchange chromatography. A hypothetical purification table, based on typical results for such a process including a DEAE-Sephadex A-25 step, is presented below to illustrate the effectiveness of this technique.

Table 1: Illustrative Purification of a Protease Inhibitor Including a DEAE-Sephadex A-25 Step (This table is a representative example based on typical purification data and does not represent a single specific study.)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract250050000201001
Heat & Acid Treatment8004500056.25902.8
Ethanol Fractionation25037500150757.5
DEAE-Sephadex A-25 40 30000 750 60 37.5
Final Polishing Step152700018005490

DEAE-Sephadex A-25 is a valuable tool for the initial fractionation of complex protein mixtures, such as those found in serum or mycelial extracts. This "divide and conquer" strategy allows for the simplification of the mixture, facilitating subsequent purification steps.

For example, the immunomodulatory protein Ling Zhi-8 (LZ-8) was isolated from the mycelial extract of Ganoderma lucidium. researchgate.net Following initial gel filtration, DEAE-Sephadex A-25 ion-exchange chromatography was employed, which resolved the active fraction into five major peaks, allowing for the isolation of LZ-8. researchgate.net

The general methodology involves equilibrating the column with a low ionic strength buffer at a pH where the target proteins are expected to bind. The complex mixture is then loaded onto the column. Unbound proteins are washed away, and the bound proteins are subsequently eluted using a stepwise or linear gradient of increasing salt concentration. Fractions are collected and assayed for the presence of the protein of interest.

Nucleic Acid Separation and Enrichment Studies

The polyanionic nature of nucleic acids, due to their phosphate (B84403) backbone, makes them ideal candidates for purification using anion-exchange chromatography. DEAE-Sephadex A-25 has been utilized for the fractionation and purification of various nucleic acid species.

DEAE-Sephadex A-25 has been historically important in the fractionation of different RNA species, particularly transfer RNA (tRNA). The separation is based on the principle that different tRNA molecules, despite having similar sizes, may have slight differences in their net charge due to their unique base compositions and three-dimensional structures, leading to differential binding to the resin.

Research has shown that tRNA hydrolysates can be fractionated on DEAE-Sephadex A-25 columns. oup.com For instance, the modified nucleoside Q, found in the anticodon of certain tRNAs, could be isolated from unfractionated tRNA after enzymatic or alkaline hydrolysis and subsequent chromatography on DEAE-Sephadex A-25. oup.com The column effectively separates the modified nucleosides from mononucleotides and other degradation products.

Similarly, small nuclear RNAs (snRNAs) have been studied using this technique. After digestion of purified snRNAs, the resulting fragments can be separated on DEAE-Sephadex A-25, which aids in the sequence analysis of these molecules. nih.gov

Table 2: Representative Elution Conditions for RNA Fragments on DEAE-Sephadex A-25 (This table provides a general example of elution conditions.)

RNA Species/FragmentBinding BufferElution BufferElution Salt Concentration (approx.)
Mononucleotides0.05 M Ammonium Acetate, pH 9.0Linear gradient of Ammonium Acetate0.05 - 0.2 M
Oligonucleotides (short)0.02 M Tris-HCl, 7M Urea (B33335), pH 7.5Linear gradient of NaCl in starting buffer0.2 - 0.4 M
tRNA0.02 M Tris-HCl, pH 7.5Linear gradient of NaCl0.4 - 0.8 M

DEAE-Sephadex A-25 is also applicable to the purification of larger nucleic acids like plasmid DNA and genomic DNA fragments. The high charge density of these molecules ensures strong binding to the anion exchanger, allowing for efficient separation from proteins, RNA, and other cellular contaminants.

In protocols for genomic DNA purification, DEAE-Sephadex A-25 can be used to bind the DNA from a cleared cell lysate. google.com After washing the column to remove impurities, the purified genomic DNA is eluted with a high-salt buffer. google.com This method is effective for obtaining high-purity DNA suitable for downstream applications.

Similarly, plasmid DNA can be purified from bacterial lysates. The process involves binding the plasmid DNA to the resin, washing away contaminants, and then eluting the purified plasmid. This technique is particularly useful for removing RNA and proteins from plasmid preparations. A primase activity from yeast, for example, was purified using a protocol that included a DEAE-Sephadex A-25 column chromatography step to separate it from nucleic acids and other proteins. researchgate.net

Separation of Oligonucleotides and Modified Nucleotides

DEAE-Sephadex A-25 plays a significant role in the purification of oligonucleotides and their modified forms, leveraging the inherent negative charge of the phosphate backbone of these molecules. cytivalifesciences.com This technique is particularly valuable for separating full-length RNA oligonucleotides from abortive transcripts, unincorporated ribonucleoside triphosphates (rNTPs), and the DNA template after in vitro transcription reactions. nih.gov

In a notable application, DEAE-Sephadex A-25 chromatography has been successfully employed to concentrate and purify nucleotide-linked peptides. nih.gov This is a crucial step in studies involving affinity labeling of nucleotide-binding proteins, where a nucleotide is covalently linked to its target protein or peptide. The negatively charged nucleotide imparts a net negative charge to the peptide, allowing it to bind to the anion exchange resin.

A typical separation protocol involves the following steps:

Binding: The sample containing the nucleotide-linked peptide is loaded onto a DEAE-Sephadex A-25 column.

Washing: The column is washed with a low-molarity buffer, such as 0.2 M ammonium bicarbonate, to remove unbound neutral and basic peptides, as well as free nucleotides. nih.gov

Elution: The desired nucleotide-linked peptide is then eluted from the column using a higher molarity buffer, for instance, 0.6 M ammonium bicarbonate. nih.gov

This method provides an efficient means to isolate these modified biomolecules for further analysis. nih.gov

Table 1: Illustrative Protocol for the Purification of Nucleotide-Linked Peptides using DEAE-Sephadex A-25

StepBufferPurposeReference
Binding Equilibration BufferTo allow the negatively charged nucleotide-linked peptide to bind to the resin. nih.gov
Washing 0.2 M Ammonium BicarbonateTo elute unbound neutral and basic peptides and free nucleotides. nih.gov
Elution 0.6 M Ammonium BicarbonateTo elute the bound nucleotide-linked peptide. nih.gov

Isolation of Other Charged Biomolecules and Natural Products

The utility of DEAE-Sephadex A-25 extends beyond nucleic acids and polysaccharides to the purification of other biomolecules and natural products that possess anionic characteristics.

DEAE-Sephadex A-25 has been successfully applied to the extraction and purification of anionic metabolites from plant sources. A prominent example is the purification of glucosinolates. sigmaaldrich.comsigmaaldrich.com These sulfur-containing anionic compounds can be effectively captured from a crude plant extract by binding them to a DEAE-Sephadex A-25 column. dspacedirect.org This step is crucial for removing interfering substances before the enzymatic hydrolysis and quantification of the glucosinolates. dspacedirect.org The formate (B1220265) form of DEAE-Sephadex A-25 has been specifically mentioned for its use in glucosinolate extraction from horseradish plants. sigmaaldrich.comsigmaaldrich.com

Separation of Specific Toxins (e.g., Microcystins)

DEAE-Sephadex A-25 Chloride is a weak anion exchanger that has proven effective in the purification and fractionation of microcystins, a group of cyclic peptide toxins produced by cyanobacteria. researchgate.net Its utility lies in its ability to separate these toxins from complex mixtures, such as crude extracts of cyanobacterial blooms.

In a comparative study of different diethylaminoethyl (DEAE) anion-exchange resins, DEAE-Sephadex A-25 demonstrated superior performance in terms of both yield and purity for microcystin (B8822318) purification. researchgate.netiwaponline.com This research highlighted that a combination of protein precipitation and single-column chromatography with DEAE-Sephadex A-25 is an efficient method for purifying a variety of microcystin variants. researchgate.netiwaponline.com

One study successfully purified microcystins from freeze-dried Microcystis aeruginosa cells. iwaponline.com After initial extraction and precipitation with ammonium sulfate, the toxins were fractionated using DEAE-Sephadex A-25, followed by a C18 cartridge for further purification. researchgate.netiwaponline.com This process yielded four microcystin variants: MC-RR, MC-FR, [Dha7]MC-LR, and MC-WR. iwaponline.com The major variant, [Dha7]MC-LR, was obtained with a total yield of 53.08 mg and a purity of 95%. researchgate.netiwaponline.com

Another investigation focused on the purification of microcystins using a combination of DEAE and C18 cartridge chromatography. nih.gov The researchers found that the addition of 20% ethanol to the eluents in the DEAE chromatography step resulted in higher resolution. nih.gov The chromatogram revealed three distinct peaks corresponding to MC-LR; a combination of MC-LY and MC-LF; and MC-LW. nih.gov This one-step chromatography process yielded MC-LR and MC-LW with purities of 96% and 88%, respectively. nih.gov The study also noted that the separation of MC-LF and MC-LW was more effective with DEAE chromatography than with reversed-phase chromatography. nih.gov

Further research on purifying microcystins from cyanobacterial blooms from Bueng Nong Khot in Khon Kaen, Thailand, also employed DEAE chromatography. tci-thaijo.org This study identified three microcystin variants: MC-RR, MC-FR, and [Dha7]MC-LR. tci-thaijo.org The major variant, [Dha7]MC-LR, was extracted with a purity of 93% and a yield of 25.38 mg. tci-thaijo.org

The following table summarizes the findings from various studies on the application of DEAE-Sephadex A-25 in the separation of microcystins.

Mechanistic Investigations and Performance Characterization of Deae Sephadex A 25 Chloride

Studies on Binding Capacity and Dynamic Adsorption Characteristics

The performance of an ion-exchange medium is fundamentally defined by its capacity to bind target molecules. This is quantified in two ways: total ionic capacity and available binding capacity.

The total ionic capacity refers to the total number of charged groups per gram of the dry exchanger. For DEAE-Sephadex A-25, this value is consistently reported to be between 3.0 and 4.0 milliequivalents per gram (meq/g). sigmaaldrich.comsigmaaldrich.com This high capacity is a key feature of the material. sigmaaldrich.com

The available binding capacity , however, is a more practical measure, as it reflects the amount of a specific protein that can bind under defined experimental conditions (e.g., pH and ionic strength). This capacity is highly dependent on the molecular weight (Mr) of the target molecule, as smaller molecules can more readily access the charged groups within the porous structure of the beads. cytivalifesciences.com Research findings have quantified the available capacity for several standard proteins. avantorsciences.com

Table 1: Available Binding Capacity of DEAE-Sephadex A-25 for Various Proteins

ProteinMolecular Weight (Mr)Available Binding Capacity (mg/ml drained medium)
α-lactalbumin14,300140
Human Serum Albumin (HSA)68,00030
Thyroglobulin669,0001
Data sourced from product specifications, estimated in 0.1 M Acetate buffer at pH 5.0 or 0.05 M Tris-HCl at pH 8.3. avantorsciences.comcytivalifesciences.comscientificlabs.co.uk

Dynamic adsorption characteristics are influenced by factors such as pH, ionic strength, and the specific nature of the sample molecules. cytivalifesciences.com For effective binding in anion exchange chromatography, the operating pH should be at least one pH unit above the isoelectric point (pI) of the molecule of interest to ensure it carries a net negative charge. cytivalifesciences.com The ionic strength of the buffer must be kept low during the binding phase to minimize competition between buffer ions and the sample molecules for the charged sites on the resin. cytivalifesciences.comharvardapparatus.com

Influence of Matrix Properties (e.g., cross-linking, porosity) on Separation Efficiency

The separation efficiency of DEAE-Sephadex A-25 is intrinsically linked to the physical properties of its matrix. It is derived from Sephadex G-25, which is a more highly cross-linked dextran (B179266) gel compared to Sephadex G-50 (the base for A-50 media). cytivalifesciences.comcytivalifesciences.com

Cross-linking and Rigidity : The higher degree of cross-linking in the G-25 matrix imparts greater rigidity to the beads. cytivalifesciences.com This results in less variation in bed volume with changes in pH or ionic strength, which is a desirable characteristic for column chromatography. cytivalifesciences.com

Porosity and Molecular Sieving : The increased cross-linking creates a matrix with smaller pores, corresponding to a molecular weight exclusion limit of approximately 30,000 Daltons. cytivalifesciences.comsigmaaldrich.com This property has a dual effect:

It makes DEAE-Sephadex A-25 an excellent choice for separating small molecules like peptides, oligosaccharides, and oligonucleotides (Mr < 30,000), as they can fully penetrate the beads and interact with the entire charged surface area. cytivalifesciences.com

Larger molecules (Mr > 30,000) are largely excluded from the interior of the beads and can only bind to the outer surface. cytivalifesciences.com While this might seem limiting, for very large molecules (Mr > 100,000), DEAE-Sephadex A-25 can exhibit a higher available capacity than the more porous A-50 version. This is because the A-25 media possesses a higher charge density on the bead surface, which becomes the primary site of interaction for these excluded molecules. scientificlabs.co.ukcytivalifesciences.com

Studies on various ion exchangers have demonstrated that pore accessibility is critical for performance. akjournals.comresearchgate.net For large biomolecules, a significant portion of the internal surface area of microporous resins can be inaccessible, leading to a loss of potential binding sites. akjournals.comresearchgate.net The defined, lower porosity of DEAE-Sephadex A-25 makes it a predictable and efficient medium for molecules within its intended fractionation range.

Analysis of Flow Rate Dependencies and Resolution in Chromatographic Runs

The flow rate is a critical parameter in chromatography that directly impacts both the speed of the separation and the achieved resolution. For gel-based media like DEAE-Sephadex A-25, there is a clear relationship between the linear flow velocity and the backpressure generated in the column.

Investigations into the pressure/flow characteristics of DEAE-Sephadex A-25 show that the relationship is essentially linear in the typical operating range. cytivalifesciences.com In a 5 cm inner diameter column with a 10 cm bed height, the flow velocity remains proportional to the pressure up to approximately 380 cm/h, corresponding to a pressure drop of about 0.15 bar. cytivalifesciences.com

Impact on Resolution : Higher flow rates reduce the residence time of solutes within the column, decreasing the time available for molecules to diffuse into the pores and interact with the charged functional groups. This can lead to broader peaks and lower resolution. Slower flow rates generally allow for better equilibration and, consequently, sharper peaks and improved separation.

Operational Limits : While slower flow rates enhance resolution, they also increase the duration of the chromatographic run. Conversely, excessively high flow rates can lead to a significant increase in backpressure, which can compress the soft dextran gel bed. cytivalifesciences.com This compression can impede flow, lead to channeling, and ultimately compromise the separation efficiency. Therefore, an optimal flow rate must be determined that balances resolution with separation time without exceeding the physical limits of the packed bed.

Elucidation of Non-Specific Adsorption Phenomena and Mitigation Strategies

Non-specific adsorption refers to the binding of molecules to the chromatography matrix through unintended interactions, such as hydrophobic or ionic forces not related to the primary ion-exchange mechanism. mdpi.com Such phenomena can lead to poor recovery, altered peak shapes, and reduced resolution. elementlabsolutions.comwaters.com

The matrix of DEAE-Sephadex A-25 is composed of cross-linked dextran, a hydrophilic polysaccharide. This inherent hydrophilicity is a key advantage, as it minimizes non-specific binding due to hydrophobic interactions, which is a common issue with more hydrophobic polymer-based matrices. scientificlabs.co.ukcytivalifesciences.comsunresinlifesciences.com The manufacturer explicitly states that Sephadex is a suitable basis for an ion exchange matrix because it shows very low non-specific adsorption. scientificlabs.co.ukcytivalifesciences.com

Despite the hydrophilic nature of the matrix, non-specific interactions can still occur. Mitigation strategies often involve the optimization of the mobile phase and experimental conditions:

Adjusting Buffer pH and Ionic Strength : Altering the pH of the buffer can change the surface charge of both the target protein and potential contaminants, which can help to eliminate unwanted ionic interactions. aatbio.com Increasing the salt concentration in the elution buffer is the primary mechanism for disrupting the desired ionic bonds, but it can also help to shield non-specific charge-based interactions. harvardapparatus.comaatbio.com

Use of Additives : In cases where hydrophobic interactions are suspected, low concentrations of non-ionic surfactants can be added to the buffer to disrupt these forces. aatbio.com Additives like urea (B33335) or guanidine (B92328) hydrochloride, which are compatible with the DEAE-Sephadex matrix, can also be used to denature proteins and reduce non-specific binding. sigmaaldrich.com

System and Hardware Considerations : Non-specific adsorption is not limited to the column matrix; it can also occur on the metallic surfaces of HPLC hardware. elementlabsolutions.comwaters.com Using bio-inert systems and columns, or passivating the system with chelating agents, can help to reduce metal-mediated binding of sensitive biomolecules. elementlabsolutions.comwaters.comwuxiapptec.com

Comparative Analysis of Deae Sephadex A 25 Chloride with Alternative Anion Exchange Media

Performance Comparison with Other DEAE-Based Resins (e.g., DEAE-Cellulose, DEAE-Sepharose)

The performance of an anion exchange resin is determined by its matrix, functional group density, and porosity. While all DEAE-based resins share the same diethylaminoethyl functional group, the underlying matrix (Sephadex, Cellulose (B213188), or Sepharose) significantly influences their chromatographic properties.

DEAE-Sephadex is based on a cross-linked dextran (B179266) matrix, DEAE-Cellulose utilizes a cellulose matrix, and DEAE-Sepharose has a cross-linked agarose (B213101) matrix. harvardapparatus.com These differences in the matrix affect properties such as porosity, chemical stability, and flow characteristics.

The choice between these resins often depends on the specific properties of the target molecule, such as its size and charge. DEAE-Sephadex A-25, being derived from the more highly cross-linked Sephadex G-25, has a smaller pore size than resins like DEAE-Sephadex A-50 (derived from Sephadex G-50) or Sepharose-based media. cytivalifesciences.com This makes it particularly suitable for the separation of smaller molecules like peptides and nucleotides. sigmaaldrich.cn Conversely, resins with larger pores, such as DEAE-Sepharose, are generally preferred for the purification of high molecular weight proteins. harvardapparatus.com

Table 1: Performance Ranking of DEAE-Based Resins in Microcystin (B8822318) Purification iwaponline.comresearchgate.net
RankResinMatrix TypeKey Performance Outcome
1DEAE-Sephadex A-25Cross-linked DextranHighest yield and purity
2DEAE-CelluloseCelluloseModerate yield and purity
3DEAE-SephacelCelluloseLower yield and purity than DEAE-Cellulose
4DEAE-Sepharose Fast FlowCross-linked AgaroseLower yield and purity than DEAE-Sephacel
5Toyopearl DEAEPolymericLowest yield and purity among those tested

Differentiation from Strong Anion Exchangers in Terms of Selectivity and Operating pH Range

Ion exchangers are classified as "weak" or "strong" based on the extent to which the ionization of their functional groups varies with pH. harvardapparatus.com DEAE-Sephadex A-25 is a weak anion exchanger because its diethylaminoethyl (DEAE) functional group is a weak base. cytivalifesciences.com Strong anion exchangers, by contrast, utilize functional groups like quaternary ammonium (B1175870) (Q-type), which are strong bases. scientificlabs.co.uk

The primary distinction lies in their operational pH range and charge characteristics.

Operating pH Range : Strong anion exchangers remain positively charged and maintain a high ion-exchange capacity across a broad pH range, typically from pH 2 to 12. scientificlabs.co.uk Weak anion exchangers like DEAE-Sephadex A-25 have a more limited effective pH range. The DEAE group begins to lose its positive charge (deprotonate) at pH values above 9. harvardapparatus.comcytivalifesciences.com Therefore, its working range is generally cited as pH 2 to 9. scientificlabs.co.ukkrackeler.comavantorsciences.com This pH dependency means the binding capacity of a weak exchanger varies significantly with the pH of the buffer. cytivalifesciences.com

Selectivity : The pH-dependent charge of weak anion exchangers can be leveraged to achieve unique selectivity that may not be possible with strong exchangers. cytivalifesciences.com By carefully controlling the pH, the charge of both the protein and the resin can be modulated, allowing for the fine-tuned separation of molecules with subtle differences in their charge properties. Strong ion exchangers have a constant charge density, which simplifies the interaction with the target molecule but offers less flexibility in modulating selectivity through pH changes. harvardapparatus.com If the selectivity of a strong anion exchanger is unsatisfactory for a particular separation, a weak exchanger like DEAE-Sephadex A-25 is a viable alternative. cytivalifesciences.com

Table 2: Comparison of Weak vs. Strong Anion Exchangers
CharacteristicWeak Anion Exchanger (e.g., DEAE-Sephadex A-25)Strong Anion Exchanger (e.g., QAE-Sephadex)
Functional GroupDiethylaminoethyl (tertiary amine) cytivalifesciences.comQuaternary ammonium (e.g., Diethyl-(2-hydroxy-propyl)aminoethyl) scientificlabs.co.uk
Charge DependencyCharge is pH-dependent; decreases above pH 9 harvardapparatus.comcytivalifesciences.comCharge is independent of pH over a wide range harvardapparatus.comchromatographyonline.com
Operating pH RangeNarrower (typically pH 2-9) scientificlabs.co.ukavantorsciences.comBroader (typically pH 2-12) scientificlabs.co.uk
SelectivityCan be manipulated by pH changes, offering different selectivity cytivalifesciences.comLess variable with pH; interaction is more straightforward harvardapparatus.com
Binding CapacityVaries with pH cytivalifesciences.comConsistently high over the operating pH range scientificlabs.co.uk

Advantages and Limitations of DEAE-Sephadex A-25 Chloride in Specific Research Contexts

The utility of this compound is highly dependent on the specific research application, where its unique properties present distinct advantages and limitations.

Advantages:

High Capacity for Small Molecules : DEAE-Sephadex A-25 is prepared from Sephadex G-25, which has a higher degree of cross-linking and smaller pore size compared to A-50 resins. cytivalifesciences.com This makes it particularly effective for binding smaller molecules such as nucleotides, peptides, and small proteins (Mr < 30,000). cytivalifesciences.comsigmaaldrich.cn

High Surface Charge Density : For very large molecules (Mr > 100,000) that are too large to penetrate the pores of the beads, binding occurs primarily on the surface. In such cases, the higher charge density of A-25 media can be advantageous, potentially leading to a higher available capacity. cytivalifesciences.comscientificlabs.co.uk

Proven Efficacy in Specific Purifications : As demonstrated in the purification of microcystins, DEAE-Sephadex A-25 can provide superior yield and purity compared to other DEAE-based resins for certain applications. iwaponline.comresearchgate.net It has also been successfully used in the purification of placental zinc-binding proteins and bacterial endotoxins. researchgate.net

Chemical Stability : It is stable in the presence of common denaturants such as 8 M urea (B33335) and 6 M guanidine (B92328) hydrochloride, allowing for purifications under denaturing conditions. scientificlabs.co.uksigmaaldrich.com

Suitability for Batch Techniques : Its properties make it well-suited for batch separation methods, which can be advantageous for initial purification steps or when processing large sample volumes. sigmaaldrich.comcytivalifesciences.com

Limitations:

pH-Dependent Performance : As a weak anion exchanger, its binding capacity is dependent on the buffer pH and diminishes significantly above pH 9. cytivalifesciences.com This limits its use in applications requiring high pH for elution or stability.

Lower Porosity : The small pore size that is advantageous for small molecules becomes a limitation for the purification of medium to large proteins (Mr > 30,000), as they are excluded from the interior of the beads, reducing the total binding capacity. cytivalifesciences.com In such cases, a more porous resin like DEAE-Sephadex A-50 is recommended. cytivalifesciences.com

Matrix Composition : The Sephadex (dextran) matrix is a "soft gel" and may exhibit lower pressure stability compared to more rigid, modern polymeric or agarose-based matrices. sigmaaldrich.cn This can limit the maximum achievable flow rates during column chromatography.

Volume Variation : While physical stability is generally good, the swelling factor of the dry powder is dependent on the buffer used, which requires careful preparation and equilibration. scientificlabs.co.uk

Emerging Research Directions and Future Prospects for Deae Sephadex A 25 Chloride Applications

Potential for High-Throughput Screening and Automation in Purification Workflows

The demand for processing a large number of samples, particularly in drug discovery and proteomics, has propelled the development of automated and high-throughput purification systems. nih.gov DEAE-Sephadex A-25, with its consistent batch-to-batch performance and high binding capacity, is a suitable candidate for integration into such workflows. cenmed.comsigmaaldrich.com Automation in ion-exchange chromatography streamlines processes, improves reproducibility, and enables the analysis of large sample volumes, which is crucial for industrial applications. chromtech.com

Automated liquid handling systems can be programmed to perform all steps of the purification process, from column equilibration and sample loading to elution and regeneration. The integration of DEAE-Sephadex A-25 into miniaturized column formats, such as 96-well filter plates, allows for the parallel processing of dozens or hundreds of samples simultaneously. This approach significantly accelerates the screening of optimal purification conditions, the identification of target molecules, and quality control processes. stratviewresearch.com The compatibility of the Sephadex matrix with common aqueous buffers and its physical stability are advantageous for these automated systems, which often operate continuously. scientificlabs.co.uksjsu.edu

FeatureImplication for High-Throughput Screening (HTS)
High Binding Capacity Allows for processing of small, concentrated samples, reducing the need for large volumes in initial screening phases. sigmaaldrich.com
Weak Anion Exchange Nature Provides flexibility in elution conditions by altering pH or ionic strength, which can be precisely controlled by automated systems. cytivalifesciences.com
Proven Dextran (B179266) Matrix Ensures low non-specific binding, leading to cleaner fractions and more reliable screening results. cytivalifesciences.comcytivalifesciences.com
Compatibility with Automation The resin's physical and chemical stability supports its use in robotic liquid handling systems for unattended operation. chromtech.comscientificlabs.co.uk

Advancements in Micro- and Nano-Scale Chromatographic Systems Utilizing DEAE-Sephadex A-25 Chloride

A significant trend in analytical chemistry is the miniaturization of separation systems, leading to the development of microfluidic or "lab-on-a-chip" devices. chromtech.com These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-level integration and portability. Incorporating DEAE-Sephadex A-25 beads or functionalizing microchannels with DEAE groups can create micro-scale anion-exchange columns capable of separating complex biological mixtures from minute sample volumes.

Research in this area focuses on developing reliable methods for packing microfluidic channels with chromatography media or for grafting the functional diethylaminoethyl groups directly onto the channel surfaces. chromatographyonline.com Such micro-systems are particularly valuable in diagnostics and proteomics, where sample availability is often limited. The ability to perform rapid separations of proteins or nucleic acids on a chip functionalized with DEAE-Sephadex A-25 opens possibilities for point-of-care diagnostic devices and on-site environmental monitoring. chromtech.com

Novel Derivatizations and Modifications of this compound for Enhanced Separation Attributes

While DEAE-Sephadex A-25 is a versatile resin, ongoing research aims to enhance its performance through chemical modification. chromtech.com Innovations in polymer chemistry and materials science are paving the way for new derivatizations that can improve selectivity, binding capacity, and operational stability. 360iresearch.combohrium.com

Potential areas of modification include:

Surface Grafting: Applying new functional groups to the surface of the dextran beads could create mixed-mode resins that separate based on both charge and other properties like hydrophobicity. This can provide unique selectivities not achievable with traditional ion-exchangers. chromatographyonline.com

Altering Ligand Density: Optimizing the density of the DEAE ligands on the Sephadex matrix could fine-tune the binding affinity for specific target molecules, allowing for better resolution of closely related substances.

Improving Matrix Rigidity: While the dextran matrix is hydrophilic and biocompatible, enhancing its cross-linking could improve its pressure-flow properties, allowing for higher flow rates and faster separations without compromising the bed integrity. cytivalifesciences.com

These advancements aim to create next-generation ion-exchangers that can tackle more challenging separation problems, such as the purification of very similar protein isoforms or the isolation of low-abundance biomolecules. chromtech.comlongdom.org

Modification StrategyPotential EnhancementTarget Application
Polymer Grafting with Hydrophobic Moieties Creates mixed-mode (ion-exchange/hydrophobic interaction) functionality for unique selectivity.Separation of proteins with similar isoelectric points but different surface hydrophobicity.
Optimized Cross-linking of Dextran Matrix Increased mechanical strength and stability, allowing for higher flow rates. cytivalifesciences.comRapid, high-pressure purification processes in industrial settings.
Attachment of Novel Cationic Groups Development of resins with altered pKa values for finer control over pH-dependent binding. bohrium.comPurification of pH-labile biomolecules requiring specific operating conditions.

Integration with Advanced Analytical Platforms for Real-Time Monitoring and Characterization

The future of purification science lies in the seamless coupling of separation techniques with advanced analytical platforms for real-time analysis. This integration eliminates the need for manual fraction collection and subsequent analysis, saving time and preventing sample degradation. DEAE-Sephadex A-25 can be a key component in these integrated systems.

For instance, the eluent from a DEAE-Sephadex A-25 column can be directly channeled into a mass spectrometer (MS) or a surface plasmon resonance (SPR) biosensor. This online coupling allows for immediate identification and characterization of the separated molecules as they elute from the column. Such a setup is incredibly powerful for identifying components in a complex mixture, studying protein-ligand interactions, or performing quality control on biopharmaceuticals. The compatibility of DEAE-Sephadex A-25 with volatile buffers often required for mass spectrometry makes it a suitable choice for these advanced, integrated workflows. sunresinlifesciences.com

Conclusion

Summary of DEAE-Sephadex A-25 Chloride's Enduring Role in Biochemical Research

This compound has established itself as a cornerstone of biochemical research for decades, playing a pivotal role in the separation and purification of a wide array of biomolecules. chromtech.comgsconlinepress.com As a weak anion exchanger, its utility is rooted in the cross-linked dextran (B179266) matrix functionalized with diethylaminoethyl (DEAE) groups. smolecule.comchemicalbook.com These positively charged groups facilitate the reversible binding of negatively charged molecules, such as proteins and nucleic acids, enabling their separation from complex biological mixtures based on charge differences. chemicalbook.comwikipedia.org

The enduring legacy of this compound is evident in its widespread application across various research domains. It has been instrumental in the purification of countless enzymes, proteins, and nucleic acids, which is a critical step in understanding their structure and function. smolecule.comlongdom.org For example, it has been successfully employed in the isolation of specific proteins like endozepine from astrocytes and in identifying insulin-activated nitric oxide synthase inhibitors. smolecule.com Its hydrophilic dextran backbone minimizes non-specific adsorption, ensuring that the separation is primarily based on ionic interactions and preserving the biological activity of labile molecules. scientificlabs.co.uk

The robustness and versatility of this compound are further highlighted by its stability in commonly used aqueous buffers and denaturing agents like urea (B33335) and guanidine (B92328) hydrochloride. chemicalbook.comscientificlabs.co.uk This has made it a reliable tool for researchers working under a variety of experimental conditions. chemicalbook.com Its application in batch techniques has also provided a straightforward method for protein purification. chemicalbook.com The material's high binding capacity has been particularly advantageous for purifying molecules with high molecular weights that primarily bind to the surface of the media beads. chemicalbook.comscientificlabs.co.uk

Future Outlook for its Continued Contribution to Separation Science

While the field of separation science is continually evolving with the advent of new materials and technologies, this compound is poised to remain a relevant and valuable tool. chromtech.comchromatographyonline.com The fundamental principles of ion-exchange chromatography, upon which its function is based, remain a powerful and widely used technique for biomolecule purification. 360iresearch.comwisdomlib.org

Future advancements in separation science are focused on enhancing efficiency, speed, and selectivity. chromtech.com While newer resins may offer higher resolution or more uniform particle sizes, the cost-effectiveness and proven track record of this compound ensure its continued use, particularly in initial purification steps and large-scale applications. sunresinlifesciences.com Innovations in the broader field, such as the development of novel stationary phases and the integration of chromatography with other analytical techniques like mass spectrometry, will likely complement rather than replace traditional resins. 360iresearch.com

The demand for purified biomolecules in biotechnology, pharmaceutical development, and diagnostics continues to grow. chromtech.comlongdom.org this compound will likely continue to contribute to these fields, especially in academic research and process development where its reliability and well-understood properties are highly valued. Furthermore, ongoing research may explore modifications of dextran-based resins to improve their performance characteristics, potentially leading to new applications for materials derived from the foundational Sephadex technology. The enduring principles of ion-exchange chromatography, coupled with the reliability of materials like this compound, guarantee its place in the separation scientist's toolkit for the foreseeable future. chromtech.comwisdomlib.org

Q & A

Basic Research Questions

Q. How should DEAE-Sephadex A-25 columns be prepared for separating γ-globulins from serum proteins?

  • Methodological Answer :

Pre-treatment : Soak 5 g of DEAE-Sephadex A-25 in 500 mL distilled water for 1 hour, discarding fines. Cycle through 0.5 M NaOH (30 min), 0.5 M HCl, and a final 0.5 M NaOH wash, rinsing to neutrality after each step .

Column Packing : Suspend pretreated resin in 0.1 M pH 7.4 phosphate buffer. Load into a vertical column (8–150 mm), ensuring a uniform bed height. Avoid air bubbles and surface drying during packing .

Equilibration : Flow 2× bed volume of buffer at 12–14 drops/min. Verify pH and conductivity consistency between buffer and effluent .

Sample Application : Load ≤2% bed volume with protein concentrations <100 mg. Wash with buffer to elute unbound γ-globulins .

Q. What buffer conditions optimize IgG purification using DEAE-Sephadex A-25?

  • Methodological Answer :

  • Use pH 7.2–7.4 phosphate buffer (ionic strength ≤0.1 M) to retain acidic serum proteins while allowing γ-globulins (pI 6.85–7.5) to elute unbound. Monitor UV absorbance (OD 280 nm) for peak collection .
  • Critical factors: Buffer equilibration, sample ionic strength, and avoiding overloading (>30 mg HSA/mL drained medium) .

Q. How do conflicting protocols for resin hydration (e.g., 1-hour vs. 24-hour soaking) impact column performance?

  • Methodological Answer :

  • Extended hydration (24 hours) ensures complete swelling of Sephadex matrices, critical for consistent bed porosity. Shorter hydration (1 hour) risks incomplete swelling, leading to uneven flow rates or channeling. Validate hydration time by checking resin volume stability post-swelling .

Advanced Research Questions

Q. How can NaCl gradients be optimized for eluting tightly bound enzymes (e.g., proteases) from DEAE-Sephadex A-25?

  • Methodological Answer :

  • Use linear NaCl gradients (0–2.5 M in pH-stable buffer) over 10–15 column volumes. Monitor conductivity and protease activity (e.g., casein hydrolysis assays). For a 26 × 180 mm column, a 720 mL gradient at 60 mL/h effectively elutes metalloproteases with 26.25-fold purity .
  • Adjust gradient steepness based on target protein charge density. High-resolution fractions correlate with steeper mid-gradient slopes .

Q. What steps mitigate ligand leaching or microbial contamination during long-term storage?

  • Methodological Answer :

  • Post-run Regeneration : Wash with 5 bed volumes of 1 M NaCl or high-pH buffer (e.g., 0.1 M NaOH) to remove adsorbed contaminants .
  • Storage : Preserve columns in 20% ethanol or 0.02% sodium azide. For dry resin, store at 4–30°C in airtight containers to prevent moisture uptake .
  • Validate chemical stability: DEAE-Sephadex A-25 tolerates 6 M guanidine HCl, 8 M urea, and 70% ethanol .

Q. How does DEAE-Sephadex A-25 compare to DEAE-cellulose for polysaccharide purification?

  • Methodological Answer :

  • DEAE-Sephadex A-25’s dextran matrix offers higher porosity for large polysaccharides (e.g., molecular weight ~8,490 Da). Use pH 7.0–8.0 buffers with (NH₄)₂CO₃ gradients (0.02–0.2 M) for high-purity polysaccharide fractions (92.72% purity achieved for SPS70) .
  • DEAE-cellulose has lower capacity but faster flow rates, suited for smaller molecules .

Q. How to troubleshoot low nucleotide binding capacity during [γ-³²P]-ATP purification?

  • Methodological Answer :

  • Ensure resin is in Cl⁻ form (native state) for optimal anion exchange. Pre-equilibrate with 0.15 M NH₄HCO₃. Load samples in low-salt buffer (≤0.1 M). Elute with 0.5 M NH₄HCO₃, achieving >90% recovery. Remove salts via ethanol precipitation .

Q. What non-conventional applications exploit DEAE-Sephadex A-25’s charge properties?

  • Methodological Answer :

  • Cell Encapsulation Studies : Use Congo Red-stained DEAE-Sephadex beads to stimulate insect hemocyte encapsulation. The resin’s negative charge promotes electrostatic interactions with cationic cell surfaces, mimicking pathogen responses .
  • Attractant Binding : In Dictyostelium studies, DEAE-Sephadex retains negatively charged chemoattractants at pH 7.5, aiding biochemical characterization .

Data Contradiction Analysis

Q. Why do protocols report varying total ion exchange capacities (3–4 mmol/g) for DEAE-Sephadex A-25?

  • Methodological Answer :

  • Variability arises from hydration state (dry vs. swollen resin) and target molecule size. For small proteins (e.g., α-lactalbumin), capacity reaches 140 mg/mL drained medium, while larger molecules (thyroglobulin) reduce accessible sites . Always pre-swell resin and validate capacity using model proteins under standardized conditions.

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